

# Izoralisib vs idealisib comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izoralisib

CAS No.: 1007207-67-1

Cat. No.: S548364

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## Idelalisib Profile and Key Data

The table below consolidates the available experimental and clinical data for Idelalisib from the search results.

Aspect	Details on Idelalisib
Target	PI3K p110 $\delta$ isoform (highly selective) [1] [2]
Indication	Relapsed Chronic Lymphocytic Leukemia (CLL), relapsed Follicular Lymphoma (FL) [2]
Approved Regimen	In CLL: In combination with rituximab for relapsed patients [3] [2]

| **Efficacy (in Relapsed CLL)** | • **Median PFS:** 20.3 months (clinical trial) [3] • **Median OS:** 40.6 months (clinical trial) [3] • **Overall Response Rate (ORR):** 85.5% (clinical trial) [3] || **Key Real-World Evidence** | A real-world study of 149 R/R CLL patients showed a median PFS of **22.9 months** and median OS of **44.5 months**, confirming trial efficacy [4]. || **Mechanistic & Functional Data** | • Induces apoptosis in malignant B cells [1] [2] • Reduces T-cell and NK-cell cytokine production and cytotoxicity, potentially increasing infection risk [1]. • Reduces immunosuppressive activity of activated CLL cells in the tumor

microenvironment [5]. | | **Common Adverse Events** | Diarrhea, colitis, pneumonitis, hepatitis, and serious infections (including opportunistic infections) [1] [3] [2]. |

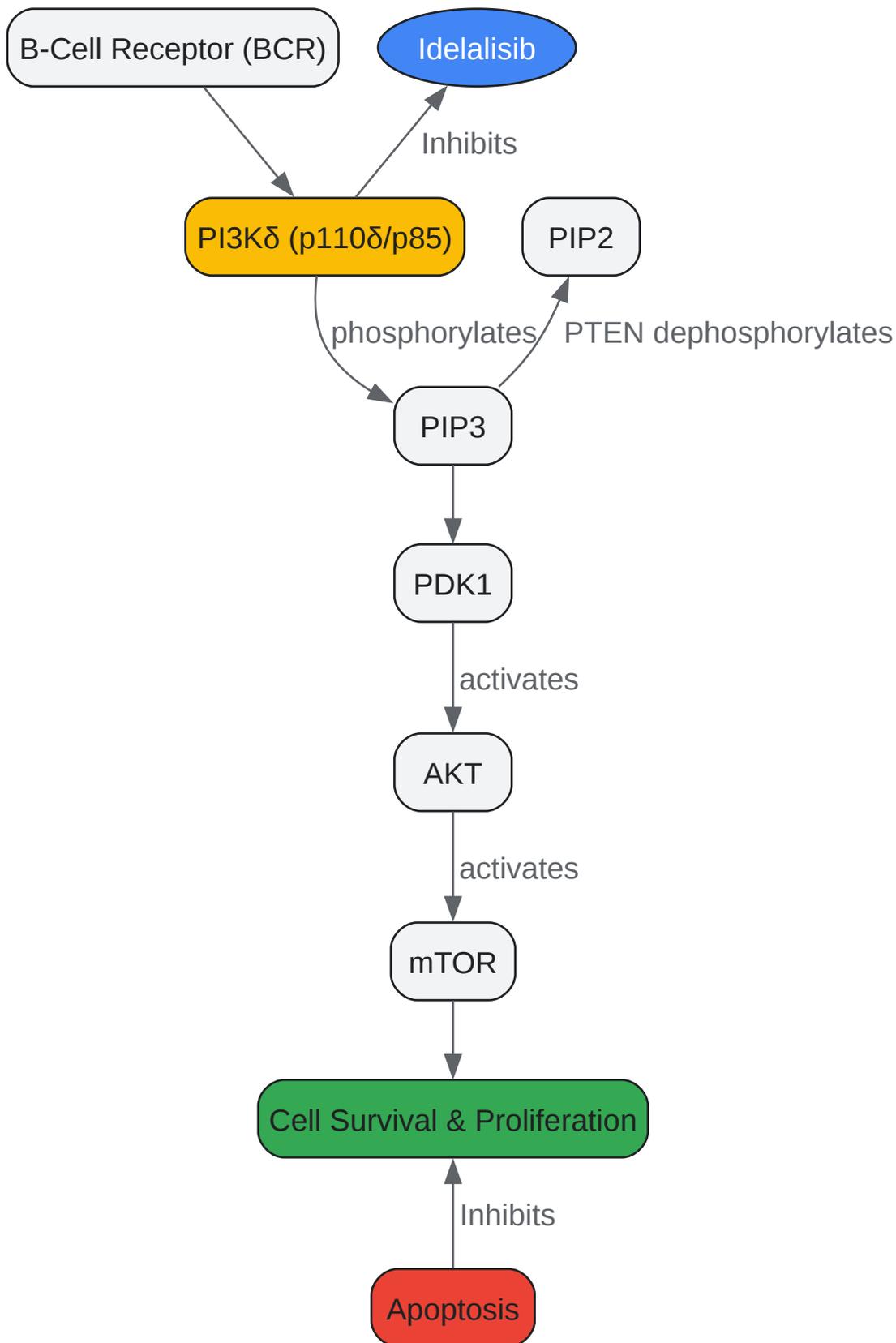
## Experimental Insights into Idelalisib's Mechanism

The search results provide detailed insights from studies investigating how Idelalisib works, which may be useful for your guide.

- **Impact on Immune Effector Cells:** A 2021 study investigated Idelalisib's effect on healthy donor and CLL patient immune cells [1].
  - **Methodology:** T cells and NK cells were isolated and cultured with Idelalisib at concentrations mimicking peak plasma levels in treated patients (0.05, 0.5, and 1  $\mu$ M). Cell functions were then assessed.
  - **Key Findings:** The study found that Idelalisib **reduced T-cell-mediated cytotoxicity and granzyme B secretion**, and **decreased cytokine production**. It also **reduced the proliferation and cytotoxicity of NK cells** [1].
- **Reversal of Tumor-Mediated Immunosuppression:** A 2017 study explored how Idelalisib affects the immunosuppressive capacity of activated CLL cells [5].
  - **Methodology:** CLL cells were activated in co-culture with normal donor PBMCs and CD3/CD28 antibodies for 3 days. The suppressive effect of these activated CLL cells on T-cell proliferation was then measured with and without Idelalisib.
  - **Key Findings:** Idelalisib **significantly reversed the suppression of T-cell responses** mediated by activated CLL cells. This was associated with the drug's inhibition of AKT phosphorylation in the CLL cells, confirming target engagement in the PI3K $\delta$  pathway [5].

## PI3K $\delta$ Signaling Pathway

The following diagram illustrates the PI3K $\delta$  signaling pathway that Idelalisib inhibits, based on the described mechanisms of action.



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## References

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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